![molecular formula C8[13C]6H10Cl2NNaO2 B602460 Diclofenac-13C6 sodium salt CAS No. 1261393-73-0](/img/no-structure.png)

Diclofenac-13C6 sodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

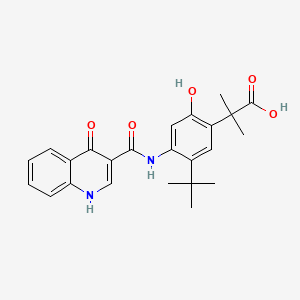

Diclofenac-13C6 sodium salt is the labelled analogue of Diclofenac . It is a non-selective COX inhibitor with IC50 of 0.5 μg/ml for both COX-1 and -2 in intact cells . The empirical formula is 13C6C8H10Cl2NNaO2 · 4.5H2O . It has a molecular weight of 405.16 .

Molecular Structure Analysis

The molecular structure of Diclofenac-13C6 sodium salt is similar to that of Diclofenac, with the only difference being the presence of six 13C isotopes in the phenyl ring .Physical And Chemical Properties Analysis

Diclofenac-13C6 sodium salt is an analytical standard . It is suitable for HPLC and gas chromatography (GC) . The product has a limited shelf life, with the expiry date mentioned on the label .科学的研究の応用

Solid-State Dehydration Mechanism Research

Diclofenac Sodium Salt Hydrates have been used in the study of solid-state dehydration mechanisms . The research focused on the crystal structure of the anhydrous form of diclofenac sodium (DIC-Na) and the structural relationship among the anhydrate and hydrated forms . This study contributes to understanding the mechanism underlying these dehydration/hydration phenomena and the physicochemical properties of pharmaceutical crystals .

Photocatalytic Degradation Studies

Diclofenac sodium salt has been used in photocatalytic degradation studies . The

作用機序

Target of Action

Diclofenac-13C6 sodium salt, a labelled analogue of Diclofenac , primarily targets Cyclooxygenase (COX)-1 and COX-2 enzymes . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .

Mode of Action

Diclofenac-13C6 sodium salt acts as a non-selective COX inhibitor . It inhibits COX-1 and COX-2, the enzymes responsible for the production of prostaglandin G2 (PGG2), which is the precursor to other PGs . This inhibition of PG production is the common mechanism linking each effect of diclofenac .

Biochemical Pathways

The inhibition of COX enzymes by Diclofenac-13C6 sodium salt affects the prostaglandin synthesis pathway . This results in a decrease in the production of PGs, which are involved in mediating inflammation and pain. Additionally, Diclofenac-13C6 sodium salt has been found to activate the nitric oxide-cyclic GMP-potassium channel pathway .

Pharmacokinetics

The oral absorption of Diclofenac sodium is rapid and complete . Diclofenac binds extensively to plasma albumin . The molecular weight of diclofenac is 296.18 . The pharmacokinetic properties of Diclofenac-13C6 sodium salt are expected to be similar to those of Diclofenac.

Result of Action

The inhibition of PG production by Diclofenac-13C6 sodium salt leads to a reduction in inflammation and pain signaling . This makes it effective in treating conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis , as well as injury-related inflammation due to surgery and physical trauma .

Action Environment

The action of Diclofenac-13C6 sodium salt can be influenced by environmental factors such as the presence of other drugs and the patient’s physiological state. For instance, the presence of sodium phosphates may enhance the nephrotoxic effect of Nonsteroidal Anti-Inflammatory Agents . Furthermore, the solubility of Diclofenac sodium can be improved through techniques such as salt formation , which can influence its action and efficacy.

Safety and Hazards

Diclofenac-13C6 sodium salt is classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 2 . It is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It can cause damage to organs (cardiovascular system, gastrointestinal tract, liver, renal system) through prolonged or repeated exposure .

将来の方向性

Diclofenac is widely used in the treatment and management of acute and chronic pain associated with inflammatory conditions, especially those involving the musculoskeletal system . The future directions of Diclofenac-13C6 sodium salt could involve its use in research to better understand the pharmacokinetics and metabolism of Diclofenac .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Diclofenac-13C6 sodium salt involves the introduction of 13C6 isotopes into the diclofenac molecule through a series of reactions.", "Starting Materials": [ "Diclofenac sodium", "13C6-labeled acetic anhydride", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "1. Diclofenac sodium is dissolved in methanol to form a solution.", "2. 13C6-labeled acetic anhydride is added to the solution and the mixture is stirred for several hours.", "3. Sodium hydroxide is added to the mixture to neutralize the solution.", "4. The mixture is then filtered to remove any solids.", "5. Water is added to the filtrate to precipitate the diclofenac-13C6 sodium salt.", "6. The precipitate is collected by filtration and dried to obtain the final product." ] } | |

CAS番号 |

1261393-73-0 |

分子式 |

C8[13C]6H10Cl2NNaO2 |

分子量 |

324.09 |

純度 |

95% by HPLC; 98% atom 13C |

関連するCAS |

15307-86-5 (unlabelled) |

同義語 |

[2-(2,6-Dichlorophenylamino)-phenyl-13C ] acetic acid sodium salt |

タグ |

Diclofenac |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B602398.png)